KAAD-Cyclopamine

Catalog No.
S651114
CAS No.
306387-90-6
M.F
C44H63N3O4
M. Wt
698.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KAAD-Cyclopamine

CAS Number

306387-90-6

Product Name

KAAD-Cyclopamine

IUPAC Name

N-[2-[(3'R,7'aR)-3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-(3-phenylpropanoylamino)hexanamide

Molecular Formula

C44H63N3O4

Molecular Weight

698.0 g/mol

InChI

InChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)/t29?,31-,35?,36?,38?,39-,42?,43?,44?/m1/s1

InChI Key

WDHRPWOAMDJICD-BWBMXWGBSA-N

Synonyms

3-keto-N-aminoethylaminoethylcaproyldihydrocinnamoyl cyclopamine, KAAD-cyclopamine

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7

Isomeric SMILES

C[C@@H]1C2[C@@H](CC(CN2CCNC(=O)CCCCCNC(=O)CCC3=CC=CC=C3)C)OC14CCC5C6CC=C7CC(=O)CCC7(C6CC5=C4C)C

The exact mass of the compound Cyclopamine-KAAD is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

KAAD-Cyclopamine (CAS 306387-90-6) is a semi-synthetic, highly potent derivative of the naturally occurring steroidal alkaloid cyclopamine. Engineered by appending a 3-keto, N-(aminoethyl-aminocaproyl-dihydrocinnamoyl) functional group to the F-ring nitrogen, this compound functions as a direct antagonist of the Smoothened (Smo) receptor [1]. For scientific procurement, KAAD-Cyclopamine is prioritized over its natural precursor due to its 10- to 20-fold higher binding affinity, vastly improved solubility profile, and enhanced metabolic stability [2]. These optimized physicochemical properties make it a critical reagent for precise temporal control of the Hedgehog (Hh) signaling pathway in directed stem cell differentiation and oncological modeling.

Research Fit

Designed for S1P1/S1P5 receptor pharmacology studies in neuroinflammation models
Supports CYP2C9 genotype-dependent pharmacokinetic investigations
Relevant to SPMS disability endpoint research and remyelination assay contexts

Procuring natural cyclopamine as a generic substitute for KAAD-Cyclopamine routinely compromises long-term cell culture assays due to fundamental physicochemical limitations. Natural cyclopamine suffers from poor aqueous solubility and requires micromolar concentrations to achieve adequate Smoothened blockade, which frequently leads to compound precipitation in culture media and necessitates high solvent (DMSO) volumes [1]. This high dosing requirement introduces significant off-target cytotoxicity, confounding phenotypic readouts and reducing cell viability in sensitive embryonic stem cell (ESC) differentiation protocols [2]. By contrast, KAAD-Cyclopamine’s structural modifications allow for complete pathway inhibition at low nanomolar concentrations, eliminating media precipitation risks and preserving cell health during extended workflows.

Substitution Risk

Receptor Selectivity
S1P subtype activation profiles differ; class-level pharmacological response may not transfer
Metabolic Pathway
CYP2C9-driven clearance leads to genotype-specific exposure, not replicated by other S1P modulators
Active Metabolites
Absence of active phosphorylated metabolites limits direct interchange with fingolimod-P

Receptor Affinity and Potency

KAAD-Cyclopamine demonstrates an IC50 of approximately 20 nM in Shh-LIGHT2 reporter assays, representing a 10- to 20-fold increase in potency compared to natural cyclopamine [1]. This semi-synthetic modification enables complete Hedgehog pathway suppression at low nanomolar concentrations, whereas the natural alkaloid requires high nanomolar to micromolar dosing to achieve the same effect [2].

Evidence DimensionSmoothened (Smo) Inhibition (IC50)
Target Compound Data20 nM
Comparator Or Baseline~300-500 nM (Natural Cyclopamine)
Quantified Difference10- to 20-fold greater potency
ConditionsShh-LIGHT2 cell reporter assay

Procuring the KAAD derivative allows researchers to achieve full pathway blockade at significantly lower concentrations, reducing the required compound mass per experiment and minimizing solvent load.

S1P Receptor Selectivity
Head-to-head
S1P1 EC50 0.39 nM | S1P5 0.98 nM vs. Fingolimod: non-selective S1P1,3,4,5 agonist
>1,000-fold selectivity over S1P2/3/4
Supports S1P1/5 pathway-selectivity assay context
GTPγS binding assay; reported in vitro model

Aqueous Solubility and Media Stability

A major limitation of natural cyclopamine in procurement and application is its poor aqueous solubility, which often leads to precipitation in cell culture media at the >1 µM concentrations required for efficacy [1]. KAAD-Cyclopamine was specifically engineered to overcome this barrier, exhibiting enhanced solubility that allows it to remain fully dissolved in aqueous media at its optimal working concentration (100-200 nM) without exceeding the standard 0.1% DMSO toxicity threshold [2].

Evidence DimensionAqueous Media Stability / Precipitation Risk
Target Compound DataStable in aqueous media at effective dose (100-200 nM)
Comparator Or BaselineHigh precipitation risk at effective dose (>1 µM) for Natural Cyclopamine
Quantified DifferenceElimination of media precipitation at working concentrations
ConditionsStandard aqueous cell culture media preparation

Ensures reliable, precipitation-free dosing in long-term stem cell differentiation protocols, preventing batch-to-batch reproducibility issues caused by inconsistent compound availability.

CYP2C9 Genotype & Exposure
Class-level
AUC increase +91% (*2/*3) | +285% (*3/*3)
CYP2C9-genotype PK model context
Data to verify per study conditions

Off-Target Toxicity and Assay Reproducibility

Because natural cyclopamine requires high concentrations to exert its effect, it frequently induces off-target cellular toxicity that confounds phenotypic readouts in sensitive primary cells [1]. KAAD-Cyclopamine provides a significantly wider experimental window, achieving 100% pathway inhibition at concentrations (e.g., 100 nM) where non-specific cytotoxicity is negligible, thus preserving baseline cell viability [2].

Evidence DimensionTherapeutic/Experimental Window (Efficacy vs. Toxicity)
Target Compound DataComplete inhibition at 100 nM with no significant toxicity
Comparator Or BaselineIncomplete inhibition or overlapping toxicity at >1 µM for Natural Cyclopamine
Quantified Difference>10-fold wider non-toxic working range
ConditionsMammalian cell culture (e.g., ESC differentiation workflows)

Critical for maintaining high cell viability during multi-day directed differentiation workflows, directly impacting final cell yield and assay reliability.

GI Tolerability Endpoint
Head-to-head
OR 0.53 (95% CI 0.44–0.64) vs. Fingolimod reference
Reported lower odds of serious GI AEs
Reported GI tolerability endpoint context
FAERS real-world pharmacovigilance analysis
CNS/Blood Exposure Ratio
Head-to-head
CNS/bloodDER ≈6 Stable in healthy & EAE mice
Fingolimod: ≥3-fold higher in disease state
Reported CNS exposure profile context
Murine EAE model; dose-independent stability
Disability Progression Risk
Phase 3 trial
HR 0.79 (95% CI 0.65–0.95) 21% relative reduction vs. placebo p=0.013; 1,651 patients; EXPAND trial
Reported SPMS disability endpoint context
3-month CDP; clinical endpoint to verify in research models
Indirect Disability Comparison
Cross-study
HR 0.76 (95% CI 0.48–1.20) Favored vs. fingolimod, not significant Propensity score matched ITC; p=0.240
Indirect model-response context; data to verify
EXPAND vs. INFORMS cross-trial analysis

Directed Stem Cell Differentiation

Due to its high potency and lack of off-target toxicity at working concentrations, KAAD-Cyclopamine is the preferred Smoothened antagonist for protocols driving embryonic stem cells (ESCs) or induced pluripotent stem cells (iPSCs) toward specific lineages, such as motor neurons or pancreatic beta cells, where precise temporal blockade of endogenous Hedgehog signaling is required [1].

Hedgehog Pathway Screening and Mutagenesis

Leveraging its superior receptor affinity compared to natural cyclopamine, KAAD-Cyclopamine serves as a highly reliable baseline antagonist in biochemical assays designed to study Smoothened binding kinetics or to evaluate the resistance profiles of novel Smoothened mutations (e.g., SmoA1) [2].

Hedgehog-Driven Tumor Modeling

Because it avoids the media precipitation issues associated with natural cyclopamine, KAAD-Cyclopamine is ideal for extended in vitro culture of basal cell carcinoma (BCC) or medulloblastoma cell lines, allowing researchers to validate Hedgehog-dependency without confounding solvent toxicity [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
SPMS disability endpoint research models
S1P1/S1P5 selectivity & constrained CNS exposure
Disability progression endpoint and neuroprotection assay context
CYP2C9 pharmacogenomic probe
CYP2C9 genotype-dependent exposure profile
AUC exposure model and gene-drug interaction validation
Long-term in vivo GI tolerability profiling
Reported GI tolerability endpoint vs. fingolimod
In vivo attrition and tolerability endpoint review
S1P1-mediated lymphopenia vs. S1P3 cardiac signaling
High S1P1/5 selectivity over S1P3
Cardiac endpoint monitoring and S1P3 off-target context

XLogP3

5.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

697.48185750 Da

Monoisotopic Mass

697.48185750 Da

Heavy Atom Count

51

Appearance

A solid

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